1-Dodecene

Description

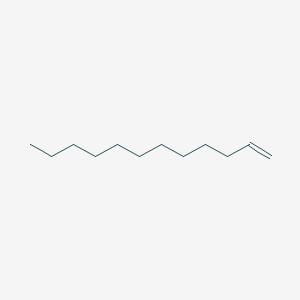

Structure

3D Structure

Properties

IUPAC Name |

dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSBERNSMYQZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24, Array | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-08-7, 62132-67-6 | |

| Record name | 1-Dodecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62132-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026914 | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C11-13, C12-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DODECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DODECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYE669F3GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31 °F (USCG, 1999), -35.2 °C, -35 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene is a linear alpha-olefin with the chemical formula C₁₂H₂₄.[1] It consists of a twelve-carbon chain with a double bond at the primary or alpha (α) position.[1] This specific placement of the functional group enhances the compound's reactivity, making it a valuable intermediate in the synthesis of various chemicals.[1] It appears as a clear, colorless liquid with a mild, pleasant odor and is insoluble in water but soluble in organic solvents like ethanol, ether, and acetone.[1][2][3] this compound is utilized in the production of detergents, lubricants, and surfactants.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, along with standardized experimental protocols for their determination.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below. These values are essential for handling, storage, and application in a research and development setting.

Table 1: Physical Properties of this compound

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₂H₂₄ | - | - |

| Molecular Weight | 168.32 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Ambient |

| Odor | Mild, pleasant | - | - |

| Density | 0.758 | g/mL | at 20 °C |

| 0.76 | g/cm³ | at 15.6 °C | |

| Boiling Point | 213 - 216 | °C | at 760 mmHg |

| Melting Point | -35 | °C | - |

| Flash Point | 77 | °C | Closed Cup |

| Autoignition Temperature | 225 | °C | - |

| Vapor Pressure | 0.2 | mmHg | at 20 °C |

| Vapor Density | 5.8 | - | (Air = 1) |

| Kinematic Viscosity | 1.72 | mm²/s | at 20 °C |

| 0.68 | cSt | at 100 °C | |

| Refractive Index | 1.429 - 1.430 | - | at 20 °C (n D) |

| Solubility in Water | Insoluble | - | - |

| Solubility in Solvents | Soluble | - | Ethanol, Ether, Acetone |

| Surface Tension | 25.6 | dynes/cm | at 20 °C |

| Octanol/Water Partition Coefficient (log Kow) | 6.1 | - | - |

References:[1][2][3][4][5][6][7][8][9][10][11]

Table 2: Chemical Reactivity and Hazards of this compound

| Property | Description |

| Chemical Stability | Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. |

| Reactivity | Reacts with strong oxidants, halogens, and inorganic acids.[9] May undergo exothermic addition polymerization in the presence of catalysts (e.g., acids) or initiators.[12] |

| Incompatible Materials | Strong oxidizing agents, reducing agents, bases, halogens, inorganic acids.[9][12] |

| Hazardous Decomposition Products | No hazardous decomposition products are known. Combustion may produce carbon oxides. |

| Hazardous Reactions | Vapors may form explosive mixtures with air.[13] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is critical for its application. The following are detailed methodologies for key experiments based on ASTM International standards.

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[1]

-

Apparatus : A digital density meter consisting of a U-shaped oscillating tube and a system for electronic excitation, frequency counting, and display. The apparatus must be temperature-controlled.

-

Calibration : Calibrate the instrument with at least two reference standards of known density that bracket the expected density of this compound (e.g., dry air and distilled water).

-

Procedure : a. Equilibrate the instrument to the desired measurement temperature (e.g., 20 °C). b. Inject a small volume (approximately 1-2 mL) of this compound into the oscillating tube, ensuring no air bubbles are present.[14] c. Allow the sample to reach thermal equilibrium within the tube. d. The instrument measures the oscillation period of the tube, which is then converted to a density value. e. Perform replicate measurements until a stable reading is obtained. f. Clean the tube with a suitable solvent (e.g., ethanol or acetone) and dry it completely between samples.

Determination of Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[13]

-

Apparatus : Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath capable of maintaining the desired temperature (e.g., 20 °C or 100 °C) with a precision of ±0.02 °C, and a timing device.[15]

-

Procedure : a. Select a viscometer with a capillary size appropriate for the expected viscosity of this compound. b. Filter the sample through a fine-mesh screen to remove any particulate matter. c. Charge the viscometer with the sample in the manner dictated by its design. d. Suspend the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.[15] e. Using suction or pressure, adjust the liquid level to the starting mark. f. Measure the time required for the liquid meniscus to flow between the two calibration marks. g. Repeat the measurement to ensure reproducibility. h. Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer's calibration constant.

Determination of Flash Point (ASTM D93)

This method describes the determination of the flash point of petroleum products by a Pensky-Martens closed-cup tester.[3]

-

Apparatus : A Pensky-Martens closed-cup apparatus, which includes a brass test cup, a lid with a stirring device, an ignition source applicator, and a heating source.[9]

-

Procedure (Procedure A) : a. Fill the test cup with this compound to the filling mark. b. Place the lid on the cup and position the assembly in the heating apparatus. c. Begin stirring at a specified rate (90-120 rpm) and heat the sample so that its temperature increases at a rate of 5-6 °C per minute.[3] d. As the temperature approaches the expected flash point, apply the ignition source (a small flame) at regular temperature intervals by dipping it into the vapor space of the cup. e. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[9] f. Record the observed flash point temperature.

Determination of Refractive Index (ASTM D1218)

This test method covers the measurement of the refractive index of transparent hydrocarbon liquids.[4]

-

Apparatus : A refractometer, typically an Abbe-type, with a light source and a temperature-controlled prism.[16]

-

Calibration : Calibrate the instrument using a reference standard with a known refractive index, close to that of this compound.

-

Procedure : a. Ensure the prism surfaces are clean and dry. b. Set the prism to the desired temperature (e.g., 20 °C) and allow it to stabilize. c. Apply a few drops of this compound to the surface of the lower prism. d. Close the prisms and allow a few minutes for the sample to reach thermal equilibrium. e. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. f. Read the refractive index from the instrument's scale. g. Perform multiple readings and average the results.

Visualizations

The following diagrams illustrate key experimental workflows and chemical reactions relevant to this compound.

Caption: Experimental workflow for determining key physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. store.astm.org [store.astm.org]

- 5. img.antpedia.com [img.antpedia.com]

- 6. scribd.com [scribd.com]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. store.astm.org [store.astm.org]

- 9. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 10. ASTM D445 - eralytics [eralytics.com]

- 11. spectralabsci.com [spectralabsci.com]

- 12. img.antpedia.com [img.antpedia.com]

- 13. store.astm.org [store.astm.org]

- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 15. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 16. matestlabs.com [matestlabs.com]

synthesis routes for high-purity 1-dodecene

An In-depth Technical Guide to the Synthesis of High-Purity 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a linear alpha-olefin with the chemical formula C₁₂H₂₄, is a key intermediate in the production of a wide range of specialty chemicals.[1] Its terminal double bond imparts high reactivity, making it a valuable precursor for the synthesis of detergents, surfactants, lubricants, plasticizers, and agricultural chemicals. In the pharmaceutical and drug development sectors, high-purity this compound and its derivatives are utilized in the synthesis of complex organic molecules and as components in advanced drug delivery systems. This guide provides a comprehensive overview of the principal and emerging synthesis routes for producing high-purity this compound, with a focus on experimental methodologies, quantitative data, and process workflows.

Core Synthesis Routes

The industrial production of this compound is dominated by the oligomerization of ethylene. However, other methods, including the dehydration of 1-dodecanol and Fischer-Tropsch synthesis, offer alternative pathways that can be relevant for specific applications or research settings.

Ethylene Oligomerization

Ethylene oligomerization is the most common industrial method for producing linear alpha-olefins, including this compound. This process involves the controlled addition of ethylene monomers to a growing hydrocarbon chain. The product distribution typically follows a Schulz-Flory or Poisson distribution, yielding a range of alpha-olefins with varying chain lengths. The primary catalytic systems employed are based on Ziegler-Natta catalysts and nickel complexes.

Ziegler-Natta catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum), are widely used for olefin polymerization and oligomerization.[2] By carefully controlling the reaction conditions and catalyst composition, the chain growth can be limited to produce shorter-chain alpha-olefins.

Experimental Protocol: Ziegler-Natta Ethylene Oligomerization

The following protocol is a representative laboratory-scale synthesis adapted from principles described in patent literature.[2][3][4]

-

Catalyst Preparation:

-

A solid catalyst component can be prepared by reacting a magnesium compound (e.g., magnesium ethoxide) with a chlorine-containing compound in a non-polar hydrocarbon solvent.[3]

-

This solution is then treated with a tetravalent titanium compound, such as titanium tetrachloride, to produce the final solid catalyst component.[3]

-

The resulting solid is washed with a hydrocarbon solvent to remove soluble byproducts.[3]

-

-

Oligomerization Reaction:

-

A high-pressure reactor is charged with a dry, inert hydrocarbon solvent (e.g., hexane or toluene).

-

The solid Ziegler-Natta catalyst component and an organoaluminum cocatalyst (e.g., triethylaluminum) are introduced into the reactor under an inert atmosphere.

-

The reactor is pressurized with high-purity ethylene to the desired pressure (e.g., 1.0-5.0 MPa) and heated to the reaction temperature (e.g., 60-160 °C).[5]

-

The reaction is allowed to proceed for a specified time (e.g., 0.1-3.0 hours), with continuous or intermittent feeding of ethylene to maintain the pressure.[5]

-

Upon completion, the reaction is quenched by the addition of a deactivating agent (e.g., an alcohol).

-

-

Product Isolation and Purification:

-

The catalyst residues are removed by filtration.

-

The resulting solution, containing a mixture of linear alpha-olefins, is subjected to fractional distillation to separate the different chain lengths.[6][7]

-

The C12 fraction, containing this compound, is collected. Further purification can be achieved through additional distillation steps under reduced pressure.

-

Logical Relationship of Ziegler-Natta Ethylene Oligomerization

Caption: Workflow for this compound synthesis via Ziegler-Natta catalyzed ethylene oligomerization.

The Shell Higher Olefin Process (SHOP) is a highly efficient industrial process that utilizes a nickel-phosphine complex as the catalyst.[8] This process is known for its high selectivity towards linear alpha-olefins and its integrated approach to maximizing the yield of desired products through isomerization and metathesis of undesired olefin fractions.

Experimental Protocol: Nickel-Catalyzed Ethylene Oligomerization (SHOP-type)

The following is a conceptual laboratory-scale protocol based on the principles of the SHOP process.

-

Catalyst System Preparation:

-

A nickel precursor, such as a nickel(II) salt, is reacted with a phosphine ligand in a suitable solvent to form the pre-catalyst.[9]

-

The active catalyst is typically generated in situ in the reactor.

-

-

Oligomerization Reaction:

-

A pressure reactor is charged with a polar solvent (e.g., 1,4-butanediol) and the nickel-phosphine catalyst system.

-

The reactor is pressurized with ethylene to a pressure of 1.0-10.0 MPa and heated to a temperature of 30-150 °C.[6]

-

The oligomerization of ethylene proceeds to form a mixture of linear alpha-olefins.

-

The reaction is terminated by cooling and depressurizing the reactor.

-

-

Product Separation and Purification:

-

The non-polar olefin products phase-separate from the polar solvent containing the catalyst, allowing for catalyst recycling.

-

The olefin mixture is then subjected to fractional distillation to isolate the C12 fraction (this compound).[10]

-

Undesired fractions (e.g., C14) can be further processed through isomerization and metathesis to produce additional desired olefins, which are then recycled to the distillation unit.

-

Experimental Workflow for the Shell Higher Olefin Process (SHOP)

Caption: Simplified workflow of the Shell Higher Olefin Process (SHOP).

Dehydration of 1-Dodecanol

The dehydration of 1-dodecanol presents a direct route to this compound. This reaction is typically catalyzed by solid acids and can be performed in either the liquid or gas phase. The primary challenge is to achieve high selectivity for the terminal olefin, as the formation of internal dodecenes is thermodynamically favored.

Experimental Protocol: Dehydration of 1-Dodecanol

This protocol is a representative example of a laboratory-scale dehydration of 1-dodecanol.[11][12]

-

Catalyst: A solid acid catalyst, such as alumina, silica-alumina, or a zeolite, is activated by calcination at high temperature prior to use.

-

Reaction:

-

1-Dodecanol is mixed with the activated catalyst in a reaction vessel equipped with a distillation head.

-

The mixture is heated to a temperature sufficient to induce dehydration (e.g., 200-350 °C).

-

The this compound and water formed during the reaction are continuously removed by distillation to drive the equilibrium towards the products.

-

-

Purification:

-

The collected distillate, containing this compound and water, is phase-separated.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The crude this compound is then purified by fractional distillation to remove any unreacted 1-dodecanol and isomeric byproducts.

-

Signaling Pathway for 1-Dodecanol Dehydration

Caption: Reaction pathway for the acid-catalyzed dehydration of 1-dodecanol.

Fischer-Tropsch Synthesis

Fischer-Tropsch (FT) synthesis is a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a wide range of hydrocarbons.[13][14] While not a primary route for dedicated this compound production, the product stream from FT synthesis can contain a significant fraction of C10-C14 olefins. The product distribution is influenced by the catalyst (typically iron or cobalt-based), temperature, pressure, and H₂/CO ratio.[13][14] High-temperature Fischer-Tropsch (HTFT) processes generally favor the production of lighter olefins.

General Process Conditions for Fischer-Tropsch Synthesis

-

Catalyst: Iron-based or cobalt-based catalysts.

-

Temperature: 200-350 °C.

-

Pressure: 1-5 MPa.

-

H₂/CO Ratio: 1:1 to 2:1.

The separation of this compound from the complex mixture of hydrocarbons produced in the FT process requires extensive fractional distillation and other purification techniques.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the synthesis route and specific process conditions. The following tables summarize representative quantitative data from the literature. It is important to note that for ethylene oligomerization, the selectivity for the C12 fraction is often reported, which may contain isomers other than this compound.

Table 1: Ethylene Oligomerization for this compound Synthesis

| Catalyst System | Temperature (°C) | Pressure (MPa) | C12 Fraction Selectivity (wt%) | Purity of this compound in C12 Fraction (%) | Reference |

| Ziegler-Natta (Ti-based) | 60-160 | 1.0-5.0 | Varies (part of broad distribution) | >95 (after purification) | [5] |

| Nickel-Phosphine (SHOP-type) | 30-150 | 1.0-10.0 | High (tunable distribution) | >98 (after purification) | [6] |

| Chromium-based | 60-160 | 1.0-5.0 | Up to 28.4 (for C10) | High | [15] |

Table 2: Alternative Synthesis Routes for this compound

| Synthesis Route | Catalyst | Temperature (°C) | Pressure | Yield of Dodecenes (%) | Purity of this compound (%) | Reference |

| Dehydration of 1-Dodecanol | Solid Acid | 200-350 | Atmospheric | High conversion | Variable, isomerization is a side reaction | [11] |

| Fischer-Tropsch Synthesis | Iron or Cobalt | 200-350 | 1-5 MPa | Part of a broad product distribution | Requires extensive separation | [13][14] |

Purification and Analysis

Achieving high purity is critical for many applications of this compound. The primary method for purification is fractional distillation.

Fractional Distillation

The product mixture from ethylene oligomerization or other synthesis routes is a complex mixture of hydrocarbons with different chain lengths and isomers. Fractional distillation is used to separate these components based on their boiling points.[6][7][10] To obtain high-purity this compound, multiple distillation columns are often used in series.[6] The separation of this compound from other C12 isomers, particularly internal olefins, can be challenging due to their close boiling points and may require columns with high theoretical plates.

Purity Analysis

The purity of this compound is typically determined by gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Experimental Protocol: GC-FID Analysis of this compound Purity

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar or medium-polarity column).

-

Sample Preparation: The this compound sample is diluted in a suitable solvent (e.g., hexane or pentane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: A temperature ramp is used to separate the components, for example, starting at 50 °C and ramping to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to determine the purity. Impurities such as other C12 isomers, shorter and longer chain olefins, and paraffins can be identified and quantified.

Conclusion

The synthesis of high-purity this compound is predominantly achieved through the oligomerization of ethylene using Ziegler-Natta or nickel-based catalyst systems. These industrial processes are optimized for high throughput and selectivity. For laboratory-scale synthesis and research purposes, the dehydration of 1-dodecanol offers a more direct, albeit potentially less selective, route. The final purity of this compound is highly dependent on the efficiency of the purification process, which primarily relies on fractional distillation. Careful analytical monitoring by techniques such as gas chromatography is essential to ensure the desired purity for demanding applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. data.epo.org [data.epo.org]

- 3. EP1265934B1 - Preparation of a ziegler-natta catalyst - Google Patents [patents.google.com]

- 4. EP0969925A4 - Ziegler-natta catalyst for ethylene polymerization or copolymerization - Google Patents [patents.google.com]

- 5. CN106927988A - Preparation method of decene - Google Patents [patents.google.com]

- 6. WO2018116181A1 - Method of separating linear alpha olefins - Google Patents [patents.google.com]

- 7. WO2017115255A1 - Fractional distillation systems and methods for linear alpha olefin production - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US20150141684A1 - Nickel pre-catalysts and related compositions and methods - Google Patents [patents.google.com]

- 10. US20210009486A1 - Linear Alpha Olefin Processes - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Effect of an additional donor on decene formation in ethylene oligomerization catalyzed by a Cr/PCCP system: a combined experimental and DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data Analysis of 1-Dodecene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 1-dodecene, a commercially significant alpha-olefin. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are vital for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its identity.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-1 (CH=CH ₂) | ~4.93 |

| H-1' (CH=CH ₂) | ~4.98 |

| H-2 (C H=CH₂) | ~5.79 |

| H-3 (-C H₂-CH=CH₂) | ~2.02 |

| H-4 to H-11 (-(CH ₂)₈-) | ~1.27-1.46 |

| H-12 (-CH ₃) | ~0.89 |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are also referenced to tetramethylsilane (TMS) in CDCl₃.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (C H₂=CH-) | ~114.1 |

| C-2 (-C H=CH₂-) | ~139.2 |

| C-3 (-C H₂-CH=CH₂) | ~33.9 |

| C-4 to C-9 (-(C H₂)₆-) | ~28.9 - 29.6 |

| C-10 (-C H₂-) | ~31.9 |

| C-11 (-C H₂-) | ~22.7 |

| C-12 (-C H₃) | ~14.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for its alkene and alkane moieties.

| Vibrational Mode | Absorption Frequency (cm⁻¹) |

| =C-H stretch | ~3079 |

| C-H stretch (alkane) | ~2925, 2854 |

| C=C stretch | ~1641 |

| -CH₂- bend | ~1465 |

| =C-H bend (out-of-plane) | ~991, 909 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method for the analysis of volatile compounds like this compound. The mass spectrum shows the molecular ion peak and various fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 168 | 9.8 | [M]⁺ (Molecular Ion) |

| 97 | 45.9 | [C₇H₁₃]⁺ |

| 83 | 65.2 | [C₆H₁₁]⁺ |

| 70 | 89.4 | [C₅H₁₀]⁺ |

| 69 | 76.5 | [C₅H₉]⁺ |

| 56 | 92.5 | [C₄H₈]⁺ |

| 55 | 92.9 | [C₄H₇]⁺ |

| 43 | 100.0 | [C₃H₇]⁺ (Base Peak) |

| 41 | 75.2 | [C₃H₅]⁺ |

Experimental Protocols

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Agitate the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. A 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) are usually required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a Pasteur pipette, place one to two drops of neat this compound onto the center of the salt plate.[1]

-

Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample between the plates.[1]

-

Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FT-IR):

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added and averaged to obtain the final spectrum.

-

After analysis, the salt plates should be cleaned with a dry solvent (e.g., anhydrous acetone or isopropanol) and stored in a desiccator.

Mass Spectrometry Protocol

Sample Introduction (for a volatile liquid):

-

A minute amount of this compound is introduced into the ion source of the mass spectrometer. This can be done via direct injection with a syringe into a heated inlet or through a gas chromatography (GC) system for separation prior to analysis.

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

1-dodecene CAS number and safety data sheet

An In-depth Technical Guide to 1-Dodecene (CAS No. 112-41-4): Safety, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an alpha-olefin with the chemical formula C₁₂H₂₄, is a key intermediate in the chemical industry. Its primary commercial significance stems from the reactivity of its terminal double bond, making it a valuable precursor in the synthesis of a wide range of products, including detergents, lubricants, and polymers. This technical guide provides a comprehensive overview of the safety, physicochemical properties, and relevant experimental testing protocols for this compound, with a focus on data pertinent to research and development applications.

The CAS Registry Number for this compound is 112-41-4.[1][2][3][4]

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₄ |

| Molecular Weight | 168.32 g/mol [4] |

| Appearance | Colorless liquid[2][5] |

| Odor | Mild, pleasant[2][5] |

| Melting Point | -35 °C[6] |

| Boiling Point | 213 °C[2][6] |

| Flash Point | 76 °C (closed cup)[2] |

| Autoignition Temperature | 255 °C |

| Density | 0.758 g/mL at 20 °C[7] |

| Vapor Pressure | 0.22 mbar at 20 °C[6] |

| Vapor Density | 5.8 (air = 1) |

| Solubility in Water | Insoluble[5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone[5] |

| Octanol-Water Partition Coefficient (log Kow) | 6.1[5] |

Table 2: Toxicological Data for this compound

| Endpoint | Result | Species | Method |

| Acute Oral Toxicity (LD50) | > 10,000 mg/kg | Rat | Not specified |

| Acute Dermal Toxicity (LD50) | > 10,000 mg/kg | Rat | Not specified |

| Skin Corrosion/Irritation | Not irritating | Rabbit | OECD Guideline 404 (or equivalent) |

| Serious Eye Damage/Irritation | Not irritating | Rabbit | Not specified |

| Respiratory or Skin Sensitization | Not a sensitizer | Guinea pig | Not specified |

| Aspiration Hazard | Category 1 | May be fatal if swallowed and enters airways[3] |

Table 3: Ecological Data for this compound

| Endpoint | Result | Species | Method |

| Acute Toxicity to Fish (LC50) | > 1000 mg/L (96 h) | Oncorhynchus mykiss (Rainbow trout) | OECD Guideline 203 |

| Acute Toxicity to Daphnia (EC50) | > 1000 mg/L (48 h) | Daphnia magna (Water flea) | OECD Guideline 202 |

| Toxicity to Algae (EC50) | > 1000 mg/L (72 h) | Pseudokirchneriella subcapitata | OECD Guideline 201 |

| Biodegradability | Readily biodegradable (74.1 - 80% in 28 days)[1] | OECD Guideline 301F[1] | |

| Bioaccumulative Potential | High potential to bioaccumulate[8] |

Experimental Protocols

Detailed experimental protocols for the safety testing of chemicals are standardized to ensure reproducibility and comparability of data. The following are descriptions of the methodologies for key experiments cited in the safety data for this compound.

Biodegradability Testing (OECD Guideline 301F)

The ready biodegradability of this compound was assessed using the Manometric Respirometry Test as outlined in OECD Guideline 301F.[1] This method evaluates the potential for a chemical to be rapidly biodegraded by aerobic microorganisms.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen by the microorganisms as they metabolize the test substance is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Methodology:

-

A known concentration of this compound is added to a mineral medium containing an inoculum of aerobic microorganisms.

-

The mixture is placed in a sealed vessel connected to a respirometer.

-

The consumption of oxygen is monitored continuously or at frequent intervals for 28 days at a constant temperature in the dark.

-

Control experiments with the inoculum alone are run in parallel to determine the background oxygen consumption.

-

A reference substance (e.g., sodium benzoate) is also tested to verify the viability of the inoculum and the test procedure.

-

-

Pass Criteria: For a substance to be considered "readily biodegradable," the percentage of biodegradation must reach at least 60% of the ThOD within a 10-day window during the 28-day test period. This compound meets this criterion, with reported biodegradation between 74.1% and 80% in 28 days.[1]

Acute Oral Toxicity Testing

The acute oral toxicity of this compound is typically determined by assessing the median lethal dose (LD50) in a rodent species, most commonly the rat.

-

Principle: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.

-

Methodology:

-

A group of fasted rats is administered a single dose of this compound via oral gavage.

-

The animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Body weight is recorded before administration and at the end of the observation period.

-

A necropsy is performed on all animals at the end of the study to identify any gross pathological changes.

-

-

Result: For this compound, the acute oral LD50 in rats is greater than 10,000 mg/kg, indicating a very low order of acute toxicity by ingestion.

Visualizations

The following diagrams illustrate key concepts related to the safety assessment of this compound.

Caption: Logical relationship in chemical safety assessment.

Caption: Experimental workflow for OECD 301F biodegradability test.

References

Solubility of 1-Dodecene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-dodecene, a C12 alpha-olefin, in various organic solvents. Understanding the solubility characteristics of this nonpolar hydrocarbon is crucial for its application in organic synthesis, polymer production, and as a component in various industrial formulations. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Principles of this compound Solubility

As a long-chain alkene, the solubility of this compound is primarily governed by the principle of "like dissolves like." Its nonpolar nature, arising from the long hydrocarbon chain, dictates its high solubility in nonpolar organic solvents and its very low solubility in polar solvents like water.[1][2] The double bond at the C1 position introduces a site of reactivity but does not significantly alter its overall nonpolar character.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in organic solvents is not extensively available in readily accessible literature. However, based on its chemical properties and information from various sources, a qualitative and estimated summary is presented below. It is consistently reported to be soluble in a range of common organic solvents.[3][4][5][6]

| Solvent | Solvent Type | Qualitative Solubility | Rationale |

| Hexane | Nonpolar | High | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions.[1] |

| Toluene | Nonpolar Aromatic | High | Similar nonpolar characteristics promote dissolution.[2][7] |

| Diethyl Ether | Slightly Polar | High | The large nonpolar hydrocarbon chain of this compound dominates the interaction over the slight polarity of the ether.[4][7] |

| Acetone | Polar Aprotic | Soluble | While acetone is polar, it can solvate the nonpolar this compound to a significant extent.[3][4][5] |

| Ethanol | Polar Protic | Soluble | This compound is soluble in ethanol, although the polarity of ethanol may limit miscibility at very high concentrations.[3][4][5] |

| Petroleum Ether | Nonpolar | High | As a mixture of hydrocarbons, it is an excellent solvent for the nonpolar this compound.[3] |

| Hydrocarbon Solvents | Nonpolar | High | General classification for nonpolar solvents in which this compound is readily soluble.[8][9] |

| Water | Polar Protic | Insoluble (120 µg/L at 25°C)[10] | The high polarity and strong hydrogen bonding of water prevent the dissolution of the nonpolar this compound.[1][4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11]

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: Selected organic solvents (analytical grade)

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or agitator (e.g., orbital shaker or magnetic stirrer)

-

Centrifuge

-

Syringes and chemically inert filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

-

Experimental Procedure: Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the sealed vial in a constant temperature shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the solution to stand undisturbed at the constant temperature to allow for the separation of the undissolved this compound.

-

To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic droplets of undissolved this compound.

-

Accurately dilute the filtered, saturated solution with the same organic solvent using volumetric flasks to bring the concentration into the analytical range of the quantification method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical instrument. For a volatile compound like this compound, GC-FID is a suitable technique.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by comparing its instrument response to the calibration curve.

-

-

Data Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: A generalized workflow for determining equilibrium solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. qchem.com.qa [qchem.com.qa]

- 9. cpchem.com [cpchem.com]

- 10. This compound | 112-41-4 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Commercial Production of 1-Dodecene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecene, a linear alpha-olefin, is a critical chemical intermediate in the production of a wide array of industrial and consumer products, including surfactants, detergents, lubricants, and polymers. Its commercial synthesis is dominated by two primary methodologies: the oligomerization of ethylene and modified Fischer-Tropsch synthesis. This guide provides a detailed technical overview of these core production methods, focusing on the underlying chemistry, catalytic systems, reaction conditions, and separation processes. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key processes are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the complex chemical transformations involved.

Introduction

Linear alpha-olefins (LAOs), characterized by a terminal double bond, are key building blocks in the chemical industry. Among them, this compound (C12H24) holds significant commercial importance due to its C12 carbon chain, which is ideal for the synthesis of detergents and surfactants. The demand for biodegradable and high-performance industrial chemicals has driven continuous innovation in this compound production technologies. This document delves into the principal commercial routes for this compound synthesis, providing technical details relevant to research and development professionals.

Ethylene Oligomerization

The catalytic oligomerization of ethylene is the most established and widely utilized method for the commercial production of this compound. This process involves the controlled addition of ethylene monomers to a growing hydrocarbon chain, catalyzed by a variety of metal complexes. The distribution of resulting olefin chain lengths is a key challenge and is highly dependent on the catalyst system and process conditions.

Catalyst Systems

A range of transition metal catalysts are employed in industrial ethylene oligomerization processes. The choice of catalyst is critical in determining the selectivity towards this compound and the overall efficiency of the process.

-

Nickel-Based Catalysts: Nickel-aluminosilicate catalysts are prominent in ethylene oligomerization. These heterogeneous catalysts offer robustness and ease of separation from the product stream.

-

Chromium-Based Catalysts: Homogeneous chromium catalysts, particularly those with PNP (diphosphine) ligands, exhibit high activity and selectivity. These systems often operate via a metallacyclic mechanism, which can be tuned to favor the formation of specific oligomers. For instance, certain chromium catalysts can produce an alternating distribution of alpha-olefins, with a preference for even-numbered carbon chains like this compound.[1]

-

Zirconium-Based Catalysts: Zirconium tetra carboxylates have been identified as essential components in several commercial catalytic systems for ethylene oligomerization.[2]

-

Iron-Based Catalysts: Iron-containing coordination polymers have also been investigated as catalysts for the selective oligomerization of ethylene.

Reaction Mechanisms

Two primary mechanisms are proposed for ethylene oligomerization:

-

Cossee-Arlman Mechanism: This mechanism involves the insertion of an ethylene monomer into a metal-alkyl bond, followed by chain termination via β-hydride elimination to release the alpha-olefin.

-

Metallacyclic Mechanism: In this pathway, two ethylene molecules coordinate to the metal center and undergo oxidative coupling to form a metallacyclopentane intermediate. Subsequent ethylene insertions lead to larger metallacycles, and selective ring cleavage releases the alpha-olefin. The selectivity for specific oligomers, such as 1-hexene (trimerization) or 1-octene (tetramerization), is determined by the relative energy barriers of the competing ring expansion and β-hydride transfer steps.[1][3]

Process Description

Industrial ethylene oligomerization is typically carried out in a homogeneous catalytic system due to the high efficiency of the metal complexes.[2] The process generally involves the following steps:

-

Reaction: Ethylene is fed into a reactor containing the catalyst, co-catalyst (e.g., methylaluminoxane - MAO), and a solvent. The reaction is carried out under controlled temperature and pressure to optimize for this compound production.

-

Catalyst Deactivation: The reaction is quenched, and the catalyst is deactivated.

-